Product packaging for 2,2'-Bitriphenylene(Cat. No.:)

2,2'-Bitriphenylene

Cat. No.: B15125847
M. Wt: 454.6 g/mol
InChI Key: VSULMNMDXCGMFW-UHFFFAOYSA-N
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Description

2,2'-Bitriphenylene is an extended pi-conjugated polycyclic aromatic hydrocarbon that serves as a valuable building block in advanced materials research. This compound is of significant interest in the field of organic electronics and nanotechnology. Its rigid, planar structure facilitates self-assembly into highly ordered molecular architectures, which is a critical property for applications in discotic liquid crystals and organic semiconductors . Researchers utilize this compound to engineer materials with tailored optoelectronic properties for potential use in display technologies, photonic devices, and sensors . In cutting-edge nanotechnology, this compound has been used as a precursor for the tip-directed synthesis of low-dimensional covalent nanoarchitectures on insulating surfaces. These structures are fundamental for studying and developing molecular electronics, as their optical and electronic properties are highly dependent on their precise structure and connectivity . The compound's ability to form stable columnar mesophases, as observed in related fluorinated derivatives, promotes efficient one-dimensional charge transport, making it a candidate for organic electronic devices . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H22 B15125847 2,2'-Bitriphenylene

Properties

Molecular Formula

C36H22

Molecular Weight

454.6 g/mol

IUPAC Name

2-triphenylen-2-yltriphenylene

InChI

InChI=1S/C36H22/c1-3-13-29-25(9-1)27-11-5-7-15-31(27)35-21-23(17-19-33(29)35)24-18-20-34-30-14-4-2-10-26(30)28-12-6-8-16-32(28)36(34)22-24/h1-22H

InChI Key

VSULMNMDXCGMFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C28

Origin of Product

United States

Preparation Methods

The synthesis of 2,2’-Bitriphenylene typically involves the coupling of two triphenylene units. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper as a catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions, which provide a more efficient and selective route to the desired product .

Chemical Reactions Analysis

2,2’-Bitriphenylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert 2,2’-Bitriphenylene into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings of 2,2’-Bitriphenylene.

Scientific Research Applications

2,2’-Bitriphenylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bitriphenylene in its applications is primarily based on its ability to participate in π-π stacking interactions and its electronic properties. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes through the device. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in chemical sensors or the formation of excitons in OLEDs .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Insights :

  • TT’s 2,2′-linkage enables planar or twisted conformations depending on substituents, whereas helical bitriphenylenes adopt non-planar geometries for enhanced fluorescence .
  • Fluorinated TT derivatives (e.g., Gnm) exhibit distinct mesophase behavior compared to non-fluorinated analogs due to arene-perfluoroarene interactions .

Mesophase and Physicochemical Properties

Table 2: Mesophase Behavior and Properties
Compound Mesophase Type Transition Temperatures (°C) Notable Properties Key Reference(s)
TT (Unsubstituted) Not explicitly reported N/A Configurational control via scanning probes
Fluorinated TT (Gnm) Colrec (rectangular columnar) Wide thermal range Stabilized by antiparallel fluorinated stacking
Fn (Fluorinated Triphenylenes) Colhex (hexagonal columnar) Similar to non-fluorinated PHn Minimal impact of C6F5 on mesophase stability
Helical Bitriphenylene N/A N/A High fluorescence (quantum yield up to 83%)

Key Insights :

  • Gnm derivatives exhibit Colrec phases with sharp X-ray diffraction peaks, indicating ordered rectangular lattices, unlike the Colhex phases of simpler triphenylenes .

Functional and Application-Based Comparison

  • Optoelectronic Performance : Helical bitriphenylenes show superior fluorescence (quantum yield up to 83%) compared to TT derivatives, where optoelectronic data are less documented .
  • Liquid Crystals: Fluorinated TT (Gnm) and Fn are prioritized for columnar mesophases in displays, while TT’s configurational precision suits nanoscale organic electronics .
  • Synthetic Flexibility : TT’s on-surface synthesis allows atomically precise architectures, whereas Fn and helical derivatives rely on bulk chemical methods .

Biological Activity

2,2'-Bitriphenylene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in the field of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, backed by diverse scientific literature.

Chemical Structure and Properties

This compound consists of three phenylene units connected through a biphenyl linkage. Its structure allows for significant π-π stacking interactions, which are crucial for its biological activity. The compound is primarily studied for its photochemical properties and interactions with biological macromolecules such as DNA.

Antimicrobial Properties

Recent studies have indicated that compounds related to triphenylene structures exhibit antimicrobial activity. For instance, a study highlighted that triphenylene derivatives can act as effective photosensitizers in photodynamic therapy (PDT), targeting bacterial pathogens through reactive oxygen species (ROS) generation upon light activation .

Table 1: Antimicrobial Activity of Triphenylene Derivatives

CompoundTarget OrganismMechanism of ActionReference
TriphenyleneGram-positive bacteriaROS generation via PDT
Alkoxy-triphenyleneGram-negative bacteriaMembrane disruption

Antitumor Activity

The antitumor potential of this compound has also been investigated. It has been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A notable study demonstrated that triphenylene derivatives could interact with DNA, leading to the formation of cyclobutane pyrimidine dimers (CPDs), which are critical in cancer development .

Case Study: Antitumor Effects

In vitro experiments revealed that triphenylene derivatives reduced the viability of several cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with cellular components:

  • DNA Interaction : Studies have shown that triphenylene can intercalate into DNA, causing structural distortions and leading to mutagenic effects. This property is leveraged in developing anticancer agents .
  • Aryl Hydrocarbon Receptor (AhR) Activation : Some PAHs can activate AhR signaling pathways, which may lead to inflammatory responses and influence tumor progression .

Research Findings

  • Synthesis and Evaluation : A recent review detailed the synthesis methods for various triphenylene derivatives and their subsequent biological evaluations, emphasizing their potential as drug candidates .
  • Photochemical Studies : Investigations into the photochemical properties of triphenylene indicated its efficacy as a photosensitizer in PDT, enhancing its application in treating infections and tumors .
  • Toxicological Assessments : Toxicity studies have shown that while certain triphenylene derivatives exhibit promising biological activities, they also pose risks due to their potential mutagenicity and cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-Bitriphenylene, and what methodological considerations ensure reproducibility?

  • Answer : The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) using triphenylene derivatives. Key considerations include catalyst selection (e.g., palladium-based catalysts), solvent purity, and reaction temperature control. Reproducibility requires rigorous characterization (e.g., NMR, HPLC) and adherence to stoichiometric ratios. For novel syntheses, full experimental details (reagent sources, purification steps) must be documented to enable replication .

Q. How can researchers verify the structural identity and purity of this compound?

  • Answer : Structural confirmation relies on spectroscopic methods:

  • NMR : Compare 1^1H/13^13C spectra with computational predictions or literature data.
  • Mass Spectrometry : High-resolution MS confirms molecular weight.
  • X-ray Crystallography : Resolves bond connectivity and crystal packing.
    Purity is assessed via HPLC (≥95% purity threshold) or elemental analysis. New compounds require full spectral data and melting point/rheological properties .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

  • Answer : Focus on electronic properties (HOMO-LUMO gaps via cyclic voltammetry), thermal stability (TGA/DSC), and solubility in organic solvents. Comparative studies with monomeric triphenylene highlight enhanced π-conjugation effects. Tabulate data for benchmarking:

PropertyMethodTypical Value
HOMO-LUMO Gap (eV)Cyclic Voltammetry3.2–3.5
Thermal Decomposition (°C)TGA>300
Solubility (THF)Gravimetric Analysis12 mg/mL
.

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

  • Answer : Discrepancies in NMR or UV-Vis spectra may arise from solvent effects, impurities, or conformational isomerism. Mitigation strategies:

  • Standardize solvent systems (e.g., CDCl₃ for NMR).
  • Validate results across multiple labs/instruments.
  • Use computational simulations (DFT) to model spectral outcomes. Publish raw data and analysis protocols to facilitate peer validation .

Q. What experimental design principles optimize the study of this compound’s charge-transport behavior in organic semiconductors?

  • Answer : Design a comparative framework:

Sample Preparation : Thin films vs. single crystals.

Measurement Techniques : Field-effect transistor (FET) mobility vs. space-charge-limited current (SCLC) methods.

Controls : Include reference compounds (e.g., monomeric triphenylene).
Statistical analysis (e.g., ANOVA) identifies significant differences. Replicate measurements ≥3 times to account for batch variability .

Q. How can computational modeling complement experimental data in elucidating this compound’s reactivity?

  • Answer : Density Functional Theory (DFT) predicts reaction pathways (e.g., regioselectivity in electrophilic substitution) and transition states. Validate models by correlating calculated activation energies with experimental kinetics (Arrhenius plots). Discrepancies >10% warrant re-evaluation of basis sets or solvent models in simulations .

Q. What strategies resolve challenges in crystallizing this compound for structural analysis?

  • Answer : Optimize solvent polarity (e.g., dichloromethane/hexane diffusion) and temperature gradients. Use seed crystals or additives (ionic liquids) to induce nucleation. For persistent issues, employ powder XRD paired with Rietveld refinement to infer crystal packing .

Methodological Best Practices

Q. How should researchers document synthetic procedures to meet reproducibility standards?

  • Answer : Follow the Medicinal Chemistry Research guidelines:

  • Specify reagent grades (e.g., Sigma-Aldrich, ≥99%).
  • Detail purification steps (column chromatography conditions, Rf values).
  • Report yields as isolated masses (not theoretical).
  • Deposit spectral data in public repositories (e.g., ChemSpider) .

Q. What ethical and analytical practices apply to publishing conflicting data on this compound’s electronic properties?

  • Answer : Disclose all raw data (e.g., voltammetry scans) in supplementary materials. Acknowledge limitations (e.g., air sensitivity affecting measurements) and propose follow-up experiments. Use meta-analysis frameworks to reconcile discrepancies across studies .

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